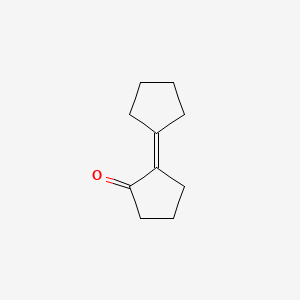

2-Cyclopentylidenecyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22041. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopentylidenecyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSYNXRPXJZYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCCC2=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231794 | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-25-2 | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Bicyclopentyliden]-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylidenecyclopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentylidenecyclopentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ALH95T3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Aldol Condensation Synthesis of 2-Cyclopentylidenecyclopentanone

Introduction

In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reactions available to chemists, the aldol condensation stands out for its efficiency in creating complex carbon skeletons. This guide provides an in-depth technical exploration of the synthesis of 2-cyclopentylidenecyclopentanone via the self-condensation of cyclopentanone, a classic example of the aldol condensation reaction. This transformation is not only a fundamental academic exercise but also holds relevance in the synthesis of valuable intermediates for fragrances, flavors, and high-density fuels.[1]

This document is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this reaction's mechanistic underpinnings and practical execution. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Reaction Overview: The Aldol Condensation

The aldol condensation is a powerful reaction that involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.[2][3] The self-condensation of cyclopentanone is a prime example where two molecules of the same ketone react to form this compound. This reaction can be catalyzed by either acid or base, with both conditions yielding the final enone product effectively.[4]

The overall transformation can be summarized as follows:

2 Cyclopentanone → this compound + H₂O

Mechanistic Deep Dive: A Tale of Two Pathways

The synthesis of this compound can proceed through either a base-catalyzed or an acid-catalyzed pathway. Understanding both is crucial for optimizing reaction conditions and troubleshooting potential issues.

Base-Catalyzed Mechanism

The base-catalyzed mechanism is a sequential process involving enolate formation, nucleophilic attack, and subsequent dehydration.

-

Enolate Formation: A base abstracts an α-hydrogen from a molecule of cyclopentanone, forming a resonance-stabilized enolate ion. The acidity of the α-hydrogens is a key factor enabling this step.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a second cyclopentanone molecule. This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (often the conjugate acid of the base or the solvent) to yield the β-hydroxy ketone, the aldol addition product.

-

Dehydration: Under the reaction conditions, the aldol addition product readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the formation of an enolate which then eliminates a hydroxide ion, resulting in the formation of the stable, conjugated α,β-unsaturated ketone, this compound.

Caption: Base-Catalyzed Aldol Condensation Mechanism.

Acid-Catalyzed Mechanism

The acid-catalyzed mechanism follows a different, yet equally effective, route involving enol formation.

-

Protonation of Carbonyl: An acid catalyst protonates the carbonyl oxygen of a cyclopentanone molecule, increasing the electrophilicity of the carbonyl carbon.

-

Enol Formation: A base (such as water or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of an enol.[4]

-

Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of a second cyclopentanone molecule.

-

Deprotonation and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the final α,β-unsaturated ketone product.

Caption: Acid-Catalyzed Aldol Condensation Mechanism.

Experimental Protocol: A Practical Guide

The following protocol details a robust method for the synthesis of this compound using a base catalyst. This method is chosen for its typically higher yields and milder conditions compared to some acid-catalyzed procedures.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| Cyclopentanone | C₅H₈O | 84.12 | 10.0 g (0.119 mol) | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | 1.0 g (0.025 mol) | Base Catalyst |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

| Saturated NaCl Solution | NaCl(aq) | - | As needed | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of sodium hydroxide in 50 mL of ethanol.

-

Addition of Reactant: To the ethanolic sodium hydroxide solution, add 10.0 g of cyclopentanone dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental Workflow for Synthesis.

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydroxide is a strong, inexpensive, and readily available base that effectively promotes enolate formation. While stronger bases like sodium ethoxide could be used, NaOH is sufficient for this transformation and poses fewer handling hazards.

-

Solvent Selection: Ethanol is a suitable solvent as it dissolves both the organic reactant and the inorganic base. Its boiling point allows for a moderate reflux temperature, facilitating the reaction without excessive decomposition.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the aldol addition and the subsequent dehydration step, driving the equilibrium towards the formation of the more stable conjugated product.

-

Aqueous Workup: The workup procedure is designed to neutralize the base, remove water-soluble byproducts, and isolate the desired organic product. The use of a saturated brine wash helps to break up emulsions and further remove water from the organic layer.

Conclusion

The aldol condensation of cyclopentanone to form this compound is a foundational reaction in organic synthesis that exemplifies key principles of carbonyl chemistry. This guide has provided a detailed examination of the underlying mechanisms, a practical and validated experimental protocol, and the scientific rationale behind the procedural steps. For researchers and professionals, a thorough understanding of this reaction not only enables the successful synthesis of this specific compound but also provides a transferable skill set for tackling more complex synthetic challenges involving carbon-carbon bond formation.

References

-

ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved from [Link]

-

Murzin, D. Y., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149(7), 1885-1896. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Molecules, 27(19), 6529. Retrieved from [Link]

-

Xu, J., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(10), 5561-5564. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanism of self-condensation of cyclopentanone on the uncalcined TiO2–ZrO2. Retrieved from [Link]

-

ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst.... Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Robinson annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for cyclopentanone aldol condensation on K-O-Si bond. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2013). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl-. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Robinson Annulation. Retrieved from [Link]

-

JoVE. (2023). Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3-). Reaction Chemistry & Engineering. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

-

Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]

-

ACS Publications. (2022). Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM). Retrieved from [Link]

-

ACS Publications. (2022). Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM) and Life Cycle Assessment (LCA). Retrieved from [Link]

-

ScienceDirect. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

Sources

Spectroscopic analysis of 2-Cyclopentylidenecyclopentanone NMR IR

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Cyclopentylidenecyclopentanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, an α,β-unsaturated ketone. As a pivotal intermediate in organic synthesis, particularly in the formation of high-density fuels, a thorough understanding of its structural verification via spectroscopic methods is paramount for researchers, scientists, and professionals in drug development and chemical synthesis.[1] This document moves beyond procedural outlines to explain the causal relationships behind the spectral features, ensuring a foundational understanding for accurate data interpretation.

Molecular Architecture and Spectroscopic Implications

This compound (C₁₀H₁₄O) possesses a unique bicyclic structure featuring a cyclopentanone ring fused to a cyclopentylidene group via an exocyclic double bond.[2] This arrangement creates a conjugated system where the π-electrons of the carbon-carbon double bond (C=C) are delocalized with the carbon-oxygen double bond (C=O) of the ketone. This conjugation is the dominant factor influencing its characteristic spectral properties.

To facilitate discussion, the atoms are numbered as follows:

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups within a molecule. For this compound, the key is understanding how conjugation modifies the vibrational frequencies of the carbonyl and alkene groups.

Causality of Conjugation Effects

In a simple, saturated ketone, the C=O bond exhibits a strong, sharp absorption band around 1715 cm⁻¹. However, in an α,β-unsaturated system like this one, resonance delocalization of π-electrons occurs. This can be visualized through resonance structures where electron density shifts from the C=C bond to the C=O bond, imparting more single-bond character to the carbonyl group. This effective weakening of the C=O bond reduces the energy required to excite its stretching vibration, causing a shift to a lower wavenumber (frequency).[3][4][5]

Interpretation of Key Absorption Bands

The IR spectrum of this compound is dominated by three main regions:

-

C=O Stretch: A strong, sharp peak appears at a lower frequency than non-conjugated ketones, typically in the range of 1700-1675 cm⁻¹ . This shift is the hallmark of C=C conjugation with a carbonyl.[5][6]

-

C=C Stretch: The stretching vibration of the conjugated double bond appears in the 1650-1600 cm⁻¹ region. Its intensity is often enhanced by the conjugated system.[7][8]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically ~2960-2850 cm⁻¹) correspond to the sp³-hybridized C-H bonds of the methylene (-CH₂) groups in the cyclopentyl rings.

Summary of IR Data

| Wavenumber (cm⁻¹) | Functional Group | Intensity | Comments |

| ~2960-2850 | C(sp³)-H Stretch | Strong | Aliphatic CH₂ groups of the rings. |

| ~1700-1675 | C=O Stretch | Strong, Sharp | Shifted to lower frequency due to conjugation.[3][6] |

| ~1650-1600 | C=C Stretch | Medium | Alkene bond in conjugation with the carbonyl.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Analysis: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Initiate the scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio. The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Analysis

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. Deshielding effects from the electronegative oxygen and the magnetic anisotropy of the π-systems (C=O and C=C) cause protons closer to these groups to resonate at a lower field (higher ppm value).[9][10]

-

Allylic Protons (α to C=C): The four protons on the carbons adjacent to the exocyclic double bond (C5 and C7) are deshielded and typically appear as complex multiplets in the 2.2-2.6 ppm range.

-

α-Carbonyl Protons (α to C=O): The two protons on the carbon adjacent to the carbonyl group (C3) are also deshielded, resonating in a similar region of 2.2-2.6 ppm .

-

Aliphatic Protons: The remaining eight protons on the β-carbons of both rings are more shielded and appear further upfield, generally between 1.5-2.0 ppm , likely as overlapping multiplets.

Due to the similar environments and complex spin-spin coupling, the signals for the α-protons often overlap, creating a broad multiplet.

Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Assignment | Multiplicity |

| ~2.2-2.6 | -CH₂- (α to C=O and C=C) | Multiplet |

| ~1.5-2.0 | -CH₂- (β positions) | Multiplet |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shift values are highly diagnostic of the carbon type (alkane, alkene, carbonyl).[11]

-

Carbonyl Carbon (C=O): The most deshielded carbon is the carbonyl carbon (C1), which appears significantly downfield, typically >200 ppm .

-

Alkene Carbons (C=C): The two sp²-hybridized carbons of the double bond (C2 and C6) resonate in the alkene region, from ~120 to 160 ppm . The quaternary carbon (C2) will be further downfield than the carbon attached to the other ring (C6).

-

Aliphatic Carbons (-CH₂-): The sp³-hybridized carbons of the rings appear in the upfield region, generally between 20-40 ppm .

Summary of ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| >200 | C1 (C=O) |

| ~120-160 | C2, C6 (C=C) |

| ~20-40 | C3, C4, C5, C7, C8, C9, C10 (-CH₂-) |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice as it is a good solvent for many organic compounds.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: A standard one-pulse experiment is run to acquire the ¹H spectrum.

-

¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to acquire the ¹³C spectrum, which results in a single sharp peak for each unique carbon.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergy of these techniques. The following workflow ensures confident structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of fundamental structure-property relationships. The conjugated π-system is the defining feature, causing a characteristic downfield shift of the carbonyl absorption in the IR spectrum. ¹H and ¹³C NMR spectroscopy complement this by providing a detailed map of the molecule's carbon-hydrogen framework, with the deshielding effects of the carbonyl and alkene groups creating distinct chemical shift regions. By integrating these techniques according to the outlined protocols, researchers can achieve unambiguous and confident structural confirmation of this important synthetic intermediate.

References

- Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3-). Reaction Chemistry & Engineering (RSC Publishing).

- 2-CYCLOPENTYLCYCLOPENTANONE(4884-24-6) 13C NMR spectrum. ChemicalBook.

- SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Science Publishing.

- What is the effect of conjugation of a carbonyl group in IR spectroscopy?. Chemistry Stack Exchange.

- Cyclopentylidenecyclopentan-2-one | C10H14O | CID 69995. PubChem.

- IR signals for carbonyl compounds. Khan Academy.

- 16.4: Spectroscopic Properties. Chemistry LibreTexts.

- Carbonyl - compounds - IR - spectroscopy.

- Spectroscopy Tutorial: Alkenes and Conjugated Systems.

- 13CNMR.

- NMR Chemical Shift Values Table. Chemistry Steps.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- CAS 825-25-2: this compound. CymitQuimica.

Sources

- 1. Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. CAS 825-25-2: this compound [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. treenablythe.weebly.com [treenablythe.weebly.com]

An In-Depth Technical Guide to 2-Cyclopentylidenecyclopentanone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Cyclopentylidenecyclopentanone, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it explores its relevance in the pharmaceutical industry, particularly in the context of the non-steroidal anti-inflammatory drug (NSAID), loxoprofen.

Introduction and Structural Elucidation

This compound, with the CAS number 825-25-2, is an organic compound featuring a unique bicyclic structure where a cyclopentylidene group is attached to a cyclopentanone ring.[1] This α,β-unsaturated ketone is a valuable building block in the synthesis of more complex organic molecules due to its conjugated enone system, which allows it to participate in a variety of significant carbon-carbon bond-forming reactions.[2]

Fundamental Identifiers:

The structure of this compound is characterized by two five-membered rings connected by a double bond, with a ketone functional group on one of the rings, conjugated with the exocyclic double bond. This arrangement is central to its chemical reactivity.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid with a distinct odor.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | 74-75 °C | [5] |

| Boiling Point | 139-142 °C (at 20 mmHg) | [6] |

| Density | ~1.001 g/mL | [6] |

| Flash Point | 104 °C | [6] |

| Refractive Index | ~1.554 | [6] |

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the protons on the two cyclopentyl rings. The protons on the carbons adjacent to the carbonyl group (α-hydrogens) and the vinyl protons will have distinct chemical shifts. While a full spectrum analysis is ideal, typical shifts in CDCl₃ are observed for the different proton environments.[2][6]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. Key resonances include the carbonyl carbon, the two olefinic carbons of the exocyclic double bond, and the various aliphatic carbons of the two rings.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by a strong absorption band characteristic of the α,β-unsaturated ketone functionality.

-

C=O Stretch: A strong absorption is typically observed in the range of 1685-1715 cm⁻¹, which is lower than that of a saturated cyclopentanone (around 1750 cm⁻¹) due to the conjugation with the C=C double bond.[8]

-

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is expected around 1620-1680 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at m/z 150.[3] The fragmentation pattern is characteristic of cyclic ketones and α,β-unsaturated systems, often involving the loss of carbon monoxide (CO) and rearrangements.[9] A significant fragment is often observed at m/z 121, corresponding to the loss of a CHO group.[3]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the self-condensation of cyclopentanone, a classic example of an aldol condensation reaction.[2] This reaction can be catalyzed by either an acid or a base.

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism proceeds through the formation of an enolate intermediate.

Caption: Base-catalyzed aldol condensation of cyclopentanone.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis via base-catalyzed aldol condensation.

Materials:

-

Cyclopentanone

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (or another suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (HCl), dilute solution (for neutralization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide in ethanol with stirring until a homogenous solution is obtained.

-

Addition of Reactant: To the basic solution, add cyclopentanone dropwise at room temperature with continuous stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

The conjugated enone system in this compound dictates its reactivity, making it a versatile synthetic intermediate.

-

Michael Addition: The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

-

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

-

Reduction: The carbonyl group and the double bond can be selectively reduced. For example, sodium borohydride will typically reduce the ketone to an alcohol, while catalytic hydrogenation can reduce both the ketone and the double bond.

Relevance in Drug Development: The Case of Loxoprofen

This compound is a known impurity and a potential synthetic intermediate in the production of Loxoprofen , a non-steroidal anti-inflammatory drug (NSAID).[1] Loxoprofen is used for the relief of pain and inflammation. The presence of impurities in pharmaceutical products is a critical concern, and understanding their formation is essential for quality control.

The formation of this compound can occur during the synthesis of loxoprofen, particularly if cyclopentanone is used as a starting material or is present as an impurity in the reagents.

Caption: Simplified schematic of Loxoprofen synthesis and the formation of this compound as an impurity.

Conclusion

This compound is a molecule of significant interest in organic synthesis due to its versatile reactivity as an α,β-unsaturated ketone. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable tool for chemists. For professionals in drug development, an understanding of this compound is crucial, not only as a potential building block for new chemical entities but also as a process-related impurity in the synthesis of established drugs like loxoprofen. This guide has provided a detailed technical overview to support further research and application of this important chemical intermediate.

References

-

PubChem. (n.d.). Cyclopentylidenecyclopentan-2-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-cyclopentylidene-. NIST Chemistry WebBook. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium.

- Google Patents. (n.d.). CN1294115A - Process for preparing loxoprofen sodium.

- Google Patents. (n.d.). CN1101802C - Process for preparing loxoprofen sodium.

-

PubMed. (2011, June 1). Synthesis and biological evaluation of loxoprofen derivatives. Retrieved from [Link]

-

Quick Company. (n.d.). Loxoprofen Polymorphs And Process For The Preparation Of The Same. Retrieved from [Link]

- ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9.

-

Chemsrc. (2025, August 27). Cyclopentanone,2-cyclopentylidene-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.

-

UCLA Chemistry and Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- YouTube. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE.

- YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone.

- Chegg. (2018, October 26). The IR compound is cyclopentanone. a) Identify and label all possible characteristic peaks.

-

Patsnap. (n.d.). Preparation method of loxoprofen. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of loxoprofen sodium degradation impurity. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of loxoprofen sodium ring-opening impurity. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022, December 20). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3-). Reaction Chemistry & Engineering. Retrieved from [Link]

- ResearchGate. (n.d.). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ).

- ResearchGate. (n.d.). Asymmetric synthesis of the active form of loxoprofen and its analogue.

- ResearchGate. (n.d.). Reaction scheme of aldol condensation of heptanal and....

- ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser....

- ResearchGate. (n.d.). (PDF) The Vibrational Analysis of Cyclopentanone.

- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.

-

SpectraBase. (n.d.). 2-Cyclopentylidene cyclopentanone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pentylidene-cyclopentanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Asian Journal of Chemistry. (n.d.). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts.

- SpringerLink. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.

- National Center for Biotechnology Information. (n.d.). Analysis of the Causes of Generation of Degradation Impurity Ⅰ of Loxoprofen Sodium Tablets.

- Google Patents. (n.d.). WO2014167509A2 - Loxoprofen polymorphs and process for preparation of the same.

Sources

- 1. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. Cyclopentylidenecyclopentan-2-one | C10H14O | CID 69995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]

- 5. Cyclopentanone,2-cyclopentylidene | CAS#:825-25-2 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-CYCLOPENTYLCYCLOPENTANONE(4884-24-6) 13C NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of 2-Cyclopentylidenecyclopentanone boiling point density

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylidenecyclopentanone: Boiling Point and Density

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physical properties of this compound, with a specific focus on its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with practical, field-proven methodologies for empirical determination. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Introduction to this compound

This compound (CAS No. 825-25-2) is an organic compound featuring a unique bicyclic structure where a cyclopentylidene group is attached to a cyclopentanone ring.[1] This α,β-unsaturated ketone is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Notably, it serves as a key precursor in the synthesis of high-density biofuels, which underscores its relevance in sustainable chemistry.[2][3] The compound typically appears as a colorless to pale yellow liquid with a distinct odor.[1][4]

The synthesis of this compound is a classic example of a self-condensation reaction of cyclopentanone, which proceeds via an aldol condensation followed by dehydration.[5] This reaction can be catalyzed by either acids or bases.[5]

Molecular Structure and Synthesis Overview

The reaction involves the dimerization of two cyclopentanone molecules to form the more complex C10H14O structure.[6]

Caption: Synthesis pathway of this compound.

Summary of Physicochemical Properties

Quantitative data for this compound is summarized below. These values represent a consolidation of data from various chemical suppliers and databases. It is crucial to note that physical properties like boiling point are highly dependent on ambient pressure.

| Property | Value | Source(s) |

| CAS Number | 825-25-2 | [1][6][7] |

| Molecular Formula | C10H14O | [1][5][7] |

| Molecular Weight | 150.22 g/mol | [5][6][8] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 257.8°C at 760 mmHg | [4][9] |

| 139-142°C at 20 mmHg | [10] | |

| Density | ~1.0 g/cm³ (or 1.001 g/mL) | [9][10] |

| Melting Point | 74-75°C | [4][9] |

| Flash Point | 104°C | [4][9] |

| Refractive Index | 1.554 | [4][9] |

Experimental Determination of Physical Properties

For novel synthesis batches or for verifying the purity of a sample, direct experimental determination of physical properties is a cornerstone of good laboratory practice. The following sections provide detailed, self-validating protocols for determining the boiling point and density of a liquid sample like this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] For research purposes where sample volumes may be limited, the micro-reflux method provides an accurate measurement without requiring a full distillation setup.[12]

Principle of Causality: This method relies on creating a thermal equilibrium where the liquid and vapor phases coexist. The temperature of the vapor condensing (refluxing) on the thermometer bulb is a direct and stable measure of the boiling point at the given atmospheric pressure.[12] The use of a magnetic stirrer is critical to prevent "bumping" (sudden, violent boiling) by ensuring even heat distribution.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for micro-reflux boiling point determination.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound and a small magnetic stir bar into a clean, dry test tube (e.g., 150mm diameter).

-

Apparatus Assembly:

-

Clamp the test tube securely within a metal heating block on a hot plate stirrer.

-

Insert a calibrated thermometer into a holder (like a small piece of rubber tubing) and position it inside the test tube. The thermometer bulb should be approximately 1 cm above the liquid's surface.[12]

-

-

Heating and Observation:

-

Turn on the stirrer to ensure gentle, consistent mixing.

-

Begin heating the block slowly.

-

Observe the sample carefully. You are looking for the point at which the liquid boils and a "reflux ring" of condensing vapor becomes visible on the inner walls of the test tube.[12]

-

-

Measurement:

-

Adjust the thermometer so its bulb is level with the highest point of the reflux ring. This ensures it is measuring the temperature of the vapor, not the liquid.

-

Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. Record this stable temperature as the boiling point.[12]

-

-

Validation: Record the ambient barometric pressure. Boiling points are pressure-dependent, and this data is essential for comparing your result to literature values.[11][13]

Protocol for Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[14] Its determination requires precise measurement of both mass and volume. The use of a calibrated balance and volumetric glassware is paramount for accuracy.

Principle of Causality: This protocol ensures accuracy by using a high-precision analytical balance for mass and a Class A volumetric flask for volume. The procedure of taring the balance with the empty flask eliminates the need to subtract the container's mass later, reducing calculation errors.[14][15] Repeating the measurement and averaging the results provides a more reliable and statistically valid density value.[14]

Experimental Workflow: Density Determination

Caption: Workflow for determining the density of a liquid.

Step-by-Step Methodology:

-

Preparation: Obtain a clean, dry volumetric flask (e.g., 10 mL) and a calibrated analytical balance. Record the ambient temperature, as density is temperature-dependent.

-

Mass Measurement:

-

Place the empty volumetric flask on the balance.

-

Press the "tare" or "zero" button to zero the balance.[14]

-

Carefully transfer the this compound into the flask until the bottom of the meniscus aligns exactly with the calibration mark. A pipette or dropper can aid in this process for precision.[15]

-

Record the mass displayed by the balance. This is the mass of the liquid.

-

-

Calculation:

-

The volume of the liquid is the volume specified by the volumetric flask (e.g., 10.00 mL).

-

Calculate the density using the formula: Density (g/mL) = Mass (g) / Volume (mL).[16]

-

-

Validation and Reliability:

-

Clean and dry the flask thoroughly.

-

Repeat the entire procedure at least two more times.

-

Calculate the average of the density measurements to obtain a final, more accurate value.[14]

-

Safety and Handling

According to aggregated GHS data, this compound is reported to cause skin irritation (H315).[8] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

-

Personal Protection: Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[17]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[17]

-

First Aid (IF ON SKIN): Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[17]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Always consult the most current Safety Data Sheet (SDS) for the specific product you are using before commencing any experimental work.[1][17]

Conclusion

This compound is a significant chemical intermediate with well-defined physical properties. Its boiling point of approximately 257.8°C at standard pressure and a density of about 1.0 g/cm³ are critical parameters for its purification, handling, and application in synthetic chemistry. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties with a high degree of scientific integrity, ensuring the quality and reproducibility of their work in drug development and materials science.

References

-

Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown's Chemistry. [Link]

-

Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3-) - Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Cyclopentanone,2-cyclopentylidene | CAS#:825-25-2 | Chemsrc. [Link]

-

This compound - 825-25-2, C10H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO 3 - RSC Publishing. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

Cyclopentylidenecyclopentan-2-one | C10H14O | CID 69995 - PubChem. [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

-

Experiment 1: Determination of the Density of Water - YouTube. [Link]

Sources

- 1. CAS 825-25-2: this compound [cymitquimica.com]

- 2. Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 825-25-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Cyclopentylidenecyclopentan-2-one | C10H14O | CID 69995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopentanone,2-cyclopentylidene | CAS#:825-25-2 | Chemsrc [chemsrc.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

- 16. homesciencetools.com [homesciencetools.com]

- 17. guidechem.com [guidechem.com]

IUPAC name and CAS number for 2-Cyclopentylidenecyclopentanone

An In-Depth Technical Guide to 2-Cyclopentylidenecyclopentanone

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in organic synthesis. We will delve into its nomenclature, physicochemical properties, and detailed synthetic protocols, with a focus on the mechanistic underpinnings of the classic self-aldol condensation of cyclopentanone. This document explores the molecule's unique reactivity as an α,β-unsaturated ketone, detailing the competing pathways of direct and conjugate nucleophilic addition. Furthermore, we examine its applications as a precursor for high-density fuels and as a versatile building block for complex molecular architectures relevant to pharmaceutical research. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound's synthesis, characterization, and utility.

Nomenclature and Chemical Identification

This compound is an organic compound featuring a five-membered ketone ring (cyclopentanone) substituted at the alpha-position with a cyclopentylidene group.[1] This structure results in a conjugated enone system, which dictates its chemical reactivity. The authoritative IUPAC name is 2-cyclopentylidenecyclopentan-1-one.[2][3] Its unique identity is cataloged by the Chemical Abstracts Service (CAS) with the registry number 825-25-2.[1][2][4][5][6][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-cyclopentylidenecyclopentan-1-one | [2][3] |

| Common Name | This compound | [1][4][5][7] |

| CAS Number | 825-25-2 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₄O | [1][2][5][7] |

| Molecular Weight | 150.22 g/mol | [2][3][4][6] |

| InChI Key | NYSYNXRPXJZYFY-UHFFFAOYSA-N | [1][2][6] |

| Canonical SMILES | C1CCC(=C2CCCC2=O)C1 | [2][3] |

| Synonyms | [1,1′-Bi(cyclopentylidene)]-2-one, Bicyclopentylidene-2-one | [1][6][7] |

Physicochemical Properties

The physical properties of this compound are a direct consequence of its bicyclic, unsaturated structure. It typically presents as a colorless to light yellow liquid or low-melting solid.[1][6] Its relatively high boiling point is consistent with its molecular weight and polar carbonyl group.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Melting Point | 74 - 75 | °C | [6][8] |

| Boiling Point | ~231.8 | °C | [4][6] |

| Density | ~1.0 | g/cm³ | [4][6] |

| Flash Point | 104 | °C | [4][6] |

| Appearance | Colorless to light yellow liquid/solid | N/A | [1][6] |

Synthesis: Self-Condensation of Cyclopentanone

The most direct and industrially relevant synthesis of this compound is the self-condensation of cyclopentanone.[9][10] This reaction is a classic example of an aldol condensation followed by dehydration, which can be catalyzed by either acid or base.[6] The choice of catalyst is critical for achieving high conversion and selectivity, as the primary by-product is often the result of a secondary condensation, 2,5-dicyclopentylidenecyclopentanone.[9]

Reaction Mechanism

The causality of the base-catalyzed mechanism proceeds through two distinct stages:

-

Aldol Addition: A catalytic amount of base abstracts an acidic α-proton from a molecule of cyclopentanone to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second cyclopentanone molecule. Protonation of the resulting alkoxide yields a β-hydroxy ketone intermediate.

-

Dehydration: The β-hydroxy ketone readily undergoes elimination of water. Under basic conditions, this typically proceeds via an E1cB mechanism, where the α-proton is removed to form an enolate, which then expels the hydroxide leaving group to form the conjugated C=C double bond. This final step is thermodynamically driven by the formation of the stable, conjugated α,β-unsaturated ketone system.

Caption: Base-catalyzed self-condensation of cyclopentanone.

High-Selectivity Synthesis Protocol

Recent advancements have demonstrated that acid-base bifunctional catalysts, such as Magnesium-Aluminum layered double oxides (MgAl-LDO), can achieve excellent conversion and selectivity.[9][10] The presence of both acidic and basic sites on the catalyst surface is believed to facilitate the tandem reaction sequence efficiently.

Objective: To synthesize this compound with high selectivity (>98%).

Catalyst: Mg₂Al-LDO(NO₃⁻) prepared via coprecipitation.

Methodology:

-

Reactor Setup: A stirred batch reactor is charged with cyclopentanone and the Mg₂Al-LDO(NO₃⁻) catalyst. A typical catalyst loading is 2.5 wt% relative to the cyclopentanone.

-

Reaction Conditions: The reactor is sealed and heated to 140 °C with vigorous stirring. The reaction is allowed to proceed for 6 hours.[10]

-

Scientific Rationale: The elevated temperature provides the necessary activation energy for both the C-C bond formation and the subsequent dehydration step. The heterogeneous catalyst simplifies product purification.

-

-

Workup and Purification:

-

After cooling to room temperature, the solid catalyst is removed by filtration.

-

The resulting liquid is analyzed by GC-MS to confirm conversion and selectivity. A cyclopentanone conversion of ~86% with ~99% selectivity for the desired product can be expected under these optimized conditions.[10]

-

The product can be purified further by vacuum distillation.

-

-

Validation: The identity and purity of the final product must be confirmed via spectroscopic analysis (NMR, IR) and compared against reference data.

Spectroscopic and Structural Characterization

Confirming the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the functional groups and connectivity of the molecule.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Vinylic Proton | No vinylic protons present | The exocyclic double bond is fully substituted. |

| α-Protons (on ketone ring) | δ ≈ 2.4 - 2.6 ppm | Protons adjacent to both the C=O and C=C are deshielded. | |

| Allylic Protons | δ ≈ 2.2 - 2.4 ppm | Protons adjacent to the C=C bond. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 200 - 210 ppm | Typical for a conjugated ketone. |

| Vinylic Carbons (C=C) | δ ≈ 130 - 150 ppm | Deshielded due to sp² hybridization and conjugation. | |

| IR Spectroscopy | C=O Stretch | ν ≈ 1700 - 1725 cm⁻¹ | Lower frequency than a saturated ketone due to conjugation. |

| C=C Stretch | ν ≈ 1620 - 1650 cm⁻¹ | Characteristic of a conjugated alkene. |

Note: NMR shifts are approximate and depend on the solvent used. IR frequencies are for a thin film or KBr pellet.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety. This conjugated system creates two primary electrophilic sites: the carbonyl carbon (C-1) and the β-vinylic carbon (C-1').[11][12] This dual reactivity allows for two competing nucleophilic attack pathways.

-

1,2-Addition (Direct Addition): Hard, highly reactive nucleophiles, such as organolithium or Grignard reagents, tend to attack the more polarized carbonyl carbon in an irreversible fashion. This pathway leads to the formation of a tertiary alcohol after workup.

-

1,4-Addition (Conjugate Addition): Softer, less reactive nucleophiles, such as organocuprates (Gilman reagents), amines, or cyanide, preferentially attack the β-carbon.[11][13] This reaction, often called a Michael addition, is typically reversible and thermodynamically controlled, forming a stable enolate intermediate which is then protonated to yield the saturated ketone product.[13]

Caption: Competing nucleophilic addition pathways.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in several fields.

-

High-Density Biofuels: It is a key platform molecule in the conversion of biomass to advanced biofuels.[10] The self-condensation of cyclopentanone (derived from lignocellulosic biomass) produces this compound, which can then be fully hydrogenated and deoxygenated to yield bicyclopentane, a high-density fuel suitable for jet fuel applications.[10]

-

Pharmaceutical Synthesis: The cyclopentenone ring is a recognized pharmacophore found in various natural products with potent biological activity, including anticancer agents like certain prostaglandins.[14] The conjugated system can act as a Michael acceptor, enabling it to covalently bind to nucleophilic residues (e.g., cysteine) in target proteins.[14] Therefore, this compound serves as a structurally interesting and reactive building block for the synthesis of novel therapeutic candidates. It is also identified as an impurity of the non-steroidal anti-inflammatory drug Loxoprofen.[1][6]

-

Organic Synthesis: As a bifunctional molecule, it is a versatile intermediate for constructing complex polycyclic systems via reactions like Diels-Alder cycloadditions, where the enone system acts as a dienophile.[12][15]

Safety and Handling

According to aggregated GHS information, this compound is classified as a skin irritant (H315).[2][6] Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). It should be handled in a well-ventilated area. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and storage information.

Conclusion

This compound is a compound of significant academic and industrial interest. Its straightforward synthesis from a renewable feedstock, coupled with the rich and predictable reactivity of its α,β-unsaturated ketone core, establishes it as a powerful synthetic intermediate. From the development of next-generation biofuels to its potential as a scaffold in medicinal chemistry, a thorough understanding of its properties and reaction mechanisms is essential for chemists and researchers aiming to leverage its full potential.

References

-

ChemWhat. (n.d.). This compound CAS#: 825-25-2. Retrieved from [Link]

-

Luo, X., Liu, J., Li, D., Zhao, L., & An, H. (2025). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3-). Reaction Chemistry & Engineering. Retrieved from [Link]

-

Luo, X., Liu, J., Li, D., Zhao, L., & An, H. (2025). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3−). RSC Publishing. Retrieved from [Link]

-

Unknown Author. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Proprep. (n.d.). Discuss the stability and reactivity of alpha-beta unsaturated ketones in Michael addition reactions. Retrieved from [Link]

-

Química Orgánica. (n.d.). Reactivity of alpha, beta-unsaturated carbonyls. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanone, 2-cyclopentylidene-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentylidenecyclopentan-2-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentylidenecyclopentanone. Retrieved from [Link]

-

Chemsrc. (n.d.). Cyclopentanone,2-cyclopentylidene- | CAS#:825-25-2. Retrieved from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

-

ResearchGate. (2026, January 3). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ). Retrieved from [Link]

- Google Patents. (n.d.). CN102001925B - Production method of 2-pentylidene cyclopentanone.

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Conti, M. (2006). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Anticancer Drugs, 17(9), 1017-22. Retrieved from [Link]

-

Tandon, M., & Wuest, W. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9723-9753. Retrieved from [Link]

Sources

- 1. CAS 825-25-2: this compound [cymitquimica.com]

- 2. Buy this compound | 825-25-2 [smolecule.com]

- 3. Cyclopentylidenecyclopentan-2-one | C10H14O | CID 69995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 825-25-2 [chemicalbook.com]

- 7. Cyclopentanone, 2-cyclopentylidene- [webbook.nist.gov]

- 8. Cyclopentanone,2-cyclopentylidene | CAS#:825-25-2 | Chemsrc [chemsrc.com]

- 9. Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3−) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 12. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 13. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 14. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Self-condensation of cyclopentanone to form 2-Cyclopentylidenecyclopentanone

An In-Depth Technical Guide to the Self-Condensation of Cyclopentanone: Synthesis of 2-Cyclopentylidenecyclopentanone

This guide provides a comprehensive technical overview of the self-condensation of cyclopentanone, a classic and pivotal reaction in organic synthesis for forming this compound. This α,β-unsaturated ketone is a valuable intermediate in the synthesis of high-density fuels, fragrances, and specialty chemicals.[1][2][3] We will explore the underlying mechanisms, compare catalytic strategies, provide a detailed experimental protocol, and discuss analytical characterization of the final product, grounding all claims in authoritative literature.

The Aldol Condensation: Mechanistic Underpinnings

The self-condensation of cyclopentanone is a form of aldol condensation, a fundamental carbon-carbon bond-forming reaction. The process occurs in two main stages: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration (condensation) step to yield the final α,β-unsaturated product. This transformation can be effectively catalyzed by either acids or bases, with each pathway proceeding through distinct reactive intermediates.[4][5]

Base-Catalyzed Mechanism

The base-catalyzed route is the most frequently employed method in industrial and laboratory settings due to its efficiency.[5][6] The mechanism hinges on the generation of a nucleophilic enolate ion.

-

Enolate Formation: A base abstracts an acidic α-hydrogen from a cyclopentanone molecule, creating a resonance-stabilized enolate. The pKa of the α-protons of ketones is typically around 20, necessitating a sufficiently strong base for this initial deprotonation.

-

Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second cyclopentanone molecule. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a proton source (typically water or the conjugate acid of the base), yielding the β-hydroxy ketone, also known as the aldol addition product.

-

Dehydration: Under heating, a second α-hydrogen is abstracted by the base, forming another enolate. The resulting electron density facilitates the elimination of the hydroxyl group as a hydroxide ion (OH⁻), a poor leaving group whose departure is driven by the formation of a highly stable, conjugated system. This final step yields this compound.[7]

Caption: Base-catalyzed mechanism for cyclopentanone self-condensation.

Acid-Catalyzed Mechanism

The acid-catalyzed pathway proceeds through an enol intermediate rather than an enolate.

-

Carbonyl Protonation: An acid catalyst (H-A) protonates the carbonyl oxygen of a cyclopentanone molecule, increasing the electrophilicity of the carbonyl carbon.

-

Enol Formation: A weak base (e.g., water or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of a neutral enol intermediate.[4]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl of a second cyclopentanone molecule.

-

Deprotonation & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the final conjugated product.[4]

The choice between acid and base catalysis often depends on the desired selectivity and the stability of the starting materials and products to the reaction conditions. Bifunctional acid-base catalysts have also shown significant promise, as they can facilitate different steps of the reaction sequence simultaneously, often leading to enhanced reaction rates and yields.[1][8]

Catalytic Systems and Performance

A variety of catalysts can be employed for this condensation, ranging from simple homogeneous bases to complex heterogeneous systems. The choice of catalyst directly impacts conversion, selectivity, and the environmental footprint of the process.

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Dimer Selectivity/Yield (%) | Reference |

| Homogeneous | |||||

| Potassium Hydroxide (KOH) | 100 | - | - | 73% (Yield) | [5] |

| Heterogeneous | |||||

| MgAl-LDO(NO₃⁻) | 140 | 6 | 85.9 | 98.8% (Selectivity) | [2][3] |

| SO₃H-APG (bifunctional) | 150 | 4 | 85.5 | 69.0% (Selectivity) | [1] |

| Uncalcined TiO₂–ZrO₂ | - | - | 94.0 | 86.0% (Yield) | [8] |

| KOH/diatomite | 180 | 8 | - | ~75% (Yield) | [9] |

Causality Insights: Heterogeneous catalysts, such as the layered double oxide (LDO) MgAl-LDO, are increasingly preferred. Their key advantage lies in the ease of separation from the reaction mixture, enabling catalyst reuse and simplifying product purification.[5] The high selectivity of MgAl-LDO (98.8%) is attributed to its well-defined acid-base properties, which favor the desired dimer formation over the formation of trimers (e.g., 2,5-dicyclopentylidenecyclopentanone) or other byproducts.[2]

Experimental Protocol: Synthesis Using a Heterogeneous Catalyst

This protocol describes a robust and reproducible method for the synthesis of this compound using a reusable Mg₂Al-LDO(NO₃⁻) catalyst, adapted from highly successful literature procedures.[2][3] This system is chosen for its high selectivity and operational simplicity.

Materials and Equipment

-

Reactant: Cyclopentanone (C₅H₈O, ≥99%)

-

Catalyst: Mg₂Al-LDO(NO₃⁻) (prepared via coprecipitation or commercially sourced)

-

Apparatus: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, thermometer, nitrogen inlet/outlet.

-

Workup: Separatory funnel, rotary evaporator.

-

Solvents: Diethyl ether or ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Purge the system with nitrogen to ensure an inert atmosphere.

-

Charging Reactants: To the flask, add cyclopentanone (e.g., 40 g) and the Mg₂Al-LDO(NO₃⁻) catalyst (1 g, 2.5 wt% relative to cyclopentanone).[3]

-

Reaction: Heat the mixture to 140 °C with vigorous stirring. Maintain this temperature for 6 hours. The reaction is performed solvent-free.[3]

-

Cooling and Catalyst Recovery: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. The solid catalyst can be separated by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused for subsequent runs.

-

Workup: Dilute the liquid filtrate with a suitable organic solvent like diethyl ether. Wash the organic solution sequentially with a saturated sodium bicarbonate solution and then with brine. This removes any acidic impurities and residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): The resulting crude oil is often of high purity. For applications requiring exceptional purity, the product can be further purified by vacuum distillation.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include multiplets for the aliphatic protons on both rings and a characteristic signal for the vinylic proton.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbon (~195-200 ppm), the sp² carbons of the double bond, and the sp³ carbons of the aliphatic rings.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. Expect a strong absorption band for the C=O stretch of the α,β-unsaturated ketone at approximately 1685-1715 cm⁻¹, shifted to a lower wavenumber from a typical saturated ketone due to conjugation. A C=C stretching vibration should also be visible around 1620-1640 cm⁻¹.[12][13]

By following this guide, researchers and drug development professionals can reliably synthesize and validate this compound, leveraging a deep understanding of the reaction's mechanistic basis and practical considerations for achieving high yield and purity.

References

-

ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved from [Link]

-

Li, Y., et al. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. Retrieved from [Link]

-

Maki-Arvela, P., et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Catalysis Letters, 149(5), 1383-1395. Retrieved from [Link]

-

Li, X., et al. (2014). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mechanism of self-condensation of cyclopentanone on the uncalcined TiO2–ZrO2. Retrieved from [Link]

-

RINALDI, R., et al. (2022). Cu‐Based Catalysts for the One‐Pot Condensation–Hydrogenation of Cyclopentanone to Produce Valuable SAF Precursors. CORE. Retrieved from [Link]

-

ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst.... Retrieved from [Link]

-

Zhang, Y., et al. (2020). The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2–ZrO2 with Different Acidic Properties. ProQuest. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for cyclopentanone aldol condensation on.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway of cyclopentanone aldol-condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN102001925B - Production method of 2-pentylidene cyclopentanone.

-

ResearchGate. (n.d.). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ). Retrieved from [Link]_

-

ResearchGate. (n.d.). The yield of 2-pentylidenecyclopentanone 4 h as a function of medium strong basic sites in the catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN102001925A - Production method of 2-pentylidene cyclopentanone.

-

Royal Society of Chemistry. (2023). Highly selective synthesis of this compound via cyclopentanone self-condensation over MgAl-LDO(NO3-). Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

- Google Patents. (n.d.). GB2486686A - Process for producing 2 alkyl-cyclopent-2-enone compounds.

-

Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]

-

ACS Publications. (2022). Cyclopentanone Self-Aldol Condensation by Ball-Milling Method: Optimization Using Response Surface Methodology (RSM). Retrieved from [Link]

-